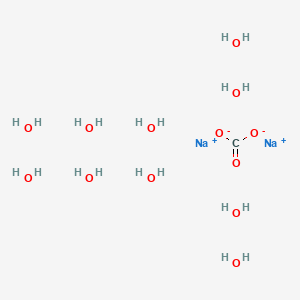

Sodium carbonate decahydrate

Description

Properties

CAS No. |

6132-02-1 |

|---|---|

Molecular Formula |

CH4NaO4 |

Molecular Weight |

103.03 g/mol |

IUPAC Name |

disodium;carbonate;decahydrate |

InChI |

InChI=1S/CH2O3.Na.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChI Key |

RGBMRUSMRXNIDE-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C(=O)(O)O.O.[Na] |

Other CAS No. |

6132-02-1 |

Pictograms |

Irritant |

Related CAS |

6106-20-3 |

Synonyms |

disodium carbonate, 14C-labeled cpd disodium carbonate, heptahydrate disodium carbonate, monohydrate monosodium carbonate, 14C-labeled cpd monosodium carbonate, monohydrate sodium carbonate sodium carbonate (2:3), dihydrate sodium carbonate (4:5) sodium carbonate decahydrate sodium carbonate, hydrate |

Origin of Product |

United States |

Foundational & Exploratory

Thermochemical Properties of Sodium Carbonate Decahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermochemical properties of sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O). The information is presented to support research, scientific analysis, and drug development applications where this compound's thermal behavior is critical.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for sodium carbonate decahydrate at standard conditions (298.15 K and 1 atm), unless otherwise specified.

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -4080 | kJ/mol[1] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -3424 | kJ/mol[1] |

| Standard Molar Entropy | S° | 564 | J/(mol·K)[1] |

| Molar Heat Capacity at Constant Pressure | Cp | 550 | J/(mol·K)[1] |

| Enthalpy of Solution | ΔsolH | 66.58 | kJ/mol[1] |

| Enthalpy of Dehydration (to monohydrate) | ΔdehydH | 52.7 | kJ/(mol H₂O) |

Experimental Protocols

Detailed methodologies for determining the key thermochemical properties of this compound are outlined below. These protocols are based on established calorimetric and thermal analysis techniques.

Determination of Enthalpy of Solution via Isothermal Solution Calorimetry

Objective: To measure the enthalpy change when this compound dissolves in water.

Materials and Apparatus:

-

Isothermal solution calorimeter

-

Distilled water

-

This compound sample of known mass

-

Analytical balance

-

Temperature probe

-

Stirrer

Procedure:

-

A known volume of distilled water is placed into the calorimeter vessel.

-

The calorimeter is assembled, and the stirrer is activated to ensure a uniform temperature.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

A precisely weighed sample of this compound is introduced into the calorimeter.

-

The temperature of the solution is monitored and recorded at regular intervals until a stable final temperature is reached.

-

The heat absorbed or released by the reaction is calculated using the temperature change, the heat capacity of the calorimeter and its contents, and the mass of the solution.

-

The enthalpy of solution is then determined by dividing the heat of reaction by the number of moles of the dissolved this compound.

Determination of Enthalpy of Dehydration via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy change associated with the removal of water of hydration from this compound.

Materials and Apparatus:

-

Simultaneous TGA-DSC instrument

-

Inert gas supply (e.g., nitrogen)

-

This compound sample

-

Analytical balance

-

Sample pans (e.g., aluminum)

Procedure:

-

A small, accurately weighed sample of this compound is placed in a sample pan.

-

The sample pan is placed in the TGA-DSC instrument.

-

The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled flow of an inert gas.

-

The TGA data will record the mass loss of the sample as a function of temperature, indicating the dehydration steps.

-

The DSC data will simultaneously measure the heat flow to or from the sample. The endothermic peaks in the DSC curve correspond to the energy absorbed during dehydration.

-

The area under the DSC peak corresponding to the dehydration of the decahydrate to the monohydrate is integrated to determine the total heat absorbed.

-

The enthalpy of dehydration is calculated by dividing the heat absorbed by the number of moles of water lost in that step, as determined from the TGA data.

Visualizations

Caption: Relationship between thermochemical properties and their experimental determination methods.

Caption: Dehydration pathway of this compound upon heating.

References

A Technical Guide to the Synthesis and Crystallization of Sodium Carbonate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and crystallization of sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), a compound with significant applications across various scientific and industrial fields, including its use as a raw material and pH regulating agent in pharmaceutical manufacturing. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes process visualizations to ensure clarity and reproducibility.

Introduction

Sodium carbonate is an inorganic salt that exists in various hydrated forms, with the decahydrate being the most common crystalline form at temperatures below 32.0 °C.[1] The synthesis of sodium carbonate decahydrate, also known as washing soda or natron, is primarily achieved through the crystallization of a supersaturated aqueous solution of anhydrous sodium carbonate (soda ash). The precise control of crystallization parameters is critical to obtaining high-purity crystals of a desired size and morphology, while preventing the formation of other hydrates such as the monohydrate or heptahydrate.[1][2]

This guide focuses on the laboratory-scale synthesis and crystallization of this compound via controlled cooling crystallization, a widely used method for obtaining this compound.

Quantitative Data

Solubility of Anhydrous Sodium Carbonate in Water

The solubility of anhydrous sodium carbonate in water is a critical parameter for the preparation of a supersaturated solution, which is the starting point for crystallization. The solubility increases with temperature up to approximately 35.4 °C, at which point it is at its maximum.[2]

| Temperature (°C) | Solubility (g Na₂CO₃ / 100 g H₂O) |

| 0 | 7.0 |

| 10 | 12.5 |

| 20 | 21.5 |

| 30 | 38.8 |

| 35.4 | 49.7 |

This data is compiled from various chemical data sources.

pH of Sodium Carbonate Solutions

Aqueous solutions of sodium carbonate are alkaline due to the hydrolysis of the carbonate ion. The pH of the solution is dependent on its concentration.

| Concentration (wt%) | pH at 25 °C |

| 1 | 11.37 |

| 5 | 11.58 |

| 10 | 11.70 |

Data sourced from PubChem.

Experimental Protocols

Preparation of a Supersaturated Sodium Carbonate Solution

Objective: To prepare a clear, supersaturated solution of sodium carbonate in deionized water.

Materials:

-

Anhydrous sodium carbonate (Na₂CO₃), analytical grade

-

Deionized water

-

Beaker (e.g., 500 mL)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Thermometer or temperature probe

Methodology:

-

Calculate the required mass of anhydrous sodium carbonate to prepare a saturated solution at a temperature slightly above the desired crystallization starting temperature (e.g., 30-35 °C). For example, to prepare a saturated solution at 30 °C, approximately 38.8 g of Na₂CO₃ will be needed for every 100 g of deionized water.

-

Measure the calculated amount of deionized water and transfer it to the beaker.

-

Place the beaker on the hot plate and introduce the magnetic stir bar.

-

Begin stirring the water at a moderate speed (e.g., 200-300 rpm).

-

Gradually add the pre-weighed anhydrous sodium carbonate to the water while stirring.

-

Gently heat the solution to a temperature between 30 °C and 35 °C to facilitate the dissolution of the sodium carbonate. Avoid exceeding 35 °C to prevent the formation of sodium carbonate monohydrate.

-

Continue stirring until all the sodium carbonate has completely dissolved, resulting in a clear solution.

-

Turn off the heat and allow the solution to cool slightly to the desired starting temperature for crystallization (e.g., 30 °C).

Controlled Cooling Crystallization of this compound

Objective: To induce the crystallization of this compound from a supersaturated solution through controlled cooling.

Materials:

-

Supersaturated sodium carbonate solution

-

Crystallization vessel (e.g., jacketed beaker or flask)

-

Programmable cooling bath or cryostat

-

Overhead stirrer with a suitable impeller (optional, for larger volumes)

-

Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

-

Spatula

-

Wash bottle with cooled deionized water or a saturated sodium carbonate solution

-

Drying apparatus (e.g., desiccator with a suitable desiccant, or a low-temperature oven)

Methodology:

-

Transfer the prepared supersaturated sodium carbonate solution to the crystallization vessel.

-

If using, set up the overhead stirrer and begin gentle agitation to ensure a homogenous temperature distribution.

-

Connect the crystallization vessel to the programmable cooling bath.

-

Initiate a controlled cooling profile. A slow cooling rate (e.g., 1-5 °C/hour) is generally preferred to promote the growth of larger, more well-defined crystals. Rapid cooling can lead to the formation of a larger number of smaller crystals.

-

Monitor the solution for the onset of nucleation (the initial appearance of crystals).

-

Continue the cooling process until the target temperature is reached (e.g., 5-10 °C). The final temperature should be well within the stability range of the decahydrate form.

-

Once the crystallization is complete, stop the cooling and agitation.

-

Separate the crystals from the mother liquor by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with a small amount of chilled deionized water or a saturated sodium carbonate solution to remove any remaining impurities from the mother liquor.

-

Carefully transfer the washed crystals to a watch glass or drying dish.

Handling and Storage to Prevent Efflorescence

Objective: To properly handle and store the synthesized this compound crystals to prevent the loss of water of crystallization (efflorescence).

Methodology:

-

Drying: Dry the crystals at a low temperature (e.g., room temperature or slightly above, but well below 32 °C) in a desiccator containing a suitable desiccant that does not aggressively remove the water of hydration. Alternatively, a humidity-controlled environment can be used. Avoid high temperatures and prolonged exposure to dry air, as this will cause the crystals to lose their water of crystallization and turn into a white powder (the monohydrate).

-

Storage: Store the dried this compound crystals in a well-sealed, airtight container to protect them from the atmosphere. The container should be stored in a cool, dry place.

Process Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Hydrate (B1144303) Formation

Caption: Temperature dependence of sodium carbonate hydrate formation.

References

In-Depth Technical Guide: Phase Transitions and Stability of Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions and stability of sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), a compound of significant interest in various scientific and industrial applications, including pharmaceuticals. Understanding the behavior of this hydrated salt under different environmental conditions is crucial for ensuring product stability, efficacy, and shelf-life. This document details the sequential dehydration processes, associated thermodynamic data, and the experimental methodologies used for their characterization.

Introduction to Sodium Carbonate Hydrates

Sodium carbonate exists in several hydrated forms, with the decahydrate being the most common crystalline form at room temperature. The stability of Na₂CO₃·10H₂O is highly dependent on temperature and ambient humidity. Upon heating, it undergoes a series of dehydration steps, losing its water of crystallization to form lower hydrates and eventually the anhydrous salt. These transformations are reversible and are influenced by the partial pressure of water vapor in the surrounding environment. The primary dehydration pathway proceeds as follows:

Na₂CO₃·10H₂O (Decahydrate) → Na₂CO₃·7H₂O (Heptahydrate) → Na₂CO₃·H₂O (Monohydrate) → Na₂CO₃ (Anhydrous)

These phase transitions are endothermic events and can be readily characterized using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). X-ray Diffraction (XRD) is employed to confirm the crystallographic changes at each stage of the dehydration process.

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of sodium carbonate decahydrate.

Table 1: Phase Transition Temperatures of Sodium Carbonate Hydrates

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Notes |

| Na₂CO₃·10H₂O → Na₂CO₃·7H₂O + 3H₂O (l) | ~32.5 - 35 | ~43 | This transition involves the incongruent melting of the decahydrate, where it dissolves in its own water of crystallization.[1] |

| Na₂CO₃·7H₂O → Na₂CO₃·H₂O + 6H₂O (g) | ~60 | - | The formation of the monohydrate is generally completed by approximately 60°C.[1] |

| Na₂CO₃·H₂O → Na₂CO₃ + H₂O (g) | ~65 - 85 | ~73 | The final dehydration to the anhydrous form occurs in this temperature range.[1] |

Table 2: Enthalpy of Dehydration for Sodium Carbonate Hydrates

| Dehydration Step | Enthalpy of Dehydration (ΔH) (kJ/mol of H₂O) | Notes |

| Na₂CO₃·10H₂O → Na₂CO₃·7H₂O + 3H₂O | 52.635 | This value represents the heat of reaction for the initial dehydration step.[1] |

| Na₂CO₃·H₂O → Na₂CO₃ + H₂O | 58.732 | This value represents the heat of reaction for the final dehydration to the anhydrous form.[1] |

Experimental Protocols

Detailed methodologies for the characterization of sodium carbonate hydrate (B1144303) phase transitions are provided below. These protocols are based on established practices and parameters cited in the scientific literature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transitions as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials such as indium and zinc.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the Na₂CO₃·10H₂O sample into a standard aluminum DSC pan.

-

To ensure a controlled atmosphere and prevent premature water loss, hermetically seal the pan. For experiments studying dehydration, a pinhole lid may be used to allow for the escape of water vapor.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from room temperature (e.g., 20°C) to a final temperature of approximately 160°C to ensure all dehydration steps are observed.[1]

-

Heating Rate: A controlled heating rate of 2°C/min is recommended to achieve good resolution of the thermal events.[1]

-

Purge Gas: Use an inert purge gas, such as dry nitrogen or air, with a flow rate of 20-50 mL/min to maintain a consistent atmosphere within the sample chamber.[1]

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset and peak temperatures of the endothermic events corresponding to the dehydration steps.

-

Integrate the area under each peak to calculate the enthalpy of transition (ΔH).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of water molecules during dehydration.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Place a small, representative sample of Na₂CO₃·10H₂O (typically 3-5 mg) into a tared TGA crucible (e.g., alumina (B75360) or platinum).[1]

-

Ensure the sample is spread thinly and evenly across the bottom of the crucible to promote uniform heating and gas diffusion.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from room temperature to approximately 160°C.[1]

-

Heating Rate: A heating rate of 2°C/min is often employed for detailed kinetic studies.[1]

-

Purge Gas: Utilize an inert purge gas, such as dry nitrogen or air, at a flow rate of 20 cm³/min to remove the evolved water vapor from the furnace.[1]

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to identify the distinct mass loss steps.

-

Calculate the percentage mass loss for each step and correlate it to the number of water molecules lost during each dehydration phase. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.

-

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present at different stages of the dehydration process by analyzing the diffraction pattern of the material.

Methodology:

-

Instrument Alignment and Calibration: Ensure the X-ray diffractometer is properly aligned and calibrated using a standard reference material (e.g., silicon).

-

Sample Preparation:

-

Grind the sodium carbonate hydrate sample to a fine, homogeneous powder using a mortar and pestle.

-

Mount the powder onto a zero-background sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid peak displacement.

-

-

Experimental Conditions:

-

X-ray Source: A common X-ray source is Cu Kα radiation.

-

Scan Range (2θ): A typical scan range for identifying the primary diffraction peaks of sodium carbonate hydrates is from 5° to 70°.[2]

-

Scan Speed/Step Size: A continuous scan with a speed of 2°/min or a step scan with a small step size (e.g., 0.02°) and appropriate counting time per step can be used.[3]

-

-

Data Analysis:

-

Compare the obtained diffraction patterns with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the International Centre for Diffraction Data) to identify the crystalline phases present (decahydrate, heptahydrate, monohydrate, or anhydrous).

-

Visualizations

The following diagrams illustrate the logical relationships in the dehydration process and a general experimental workflow for the characterization of hydrated salts.

Caption: Dehydration pathway of this compound.

Caption: General experimental workflow for hydrated salt analysis.

Stability and Storage Considerations

The stability of Na₂CO₃·10H₂O is a critical factor in its handling and storage. Efflorescence, the spontaneous loss of water of crystallization when exposed to air, can occur if the ambient humidity is low. Conversely, in a high-humidity environment, the material can become deliquescent. Therefore, it is imperative to store this compound in well-sealed containers at controlled room temperature and humidity to maintain its structural integrity and chemical properties. For pharmaceutical applications, these stability considerations are paramount to ensure consistent product quality and performance.

References

An In-depth Technical Guide to the Efflorescence of Sodium Carbonate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efflorescence, the spontaneous loss of water of crystallization from a hydrated salt upon exposure to the atmosphere, is a critical phenomenon in various scientific and industrial fields, including pharmaceuticals, construction, and geochemistry. Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), also known as natron or washing soda, serves as a classic model compound for studying this process. Understanding the mechanisms, kinetics, and influencing factors of its efflorescence is paramount for controlling the stability and performance of materials. This technical guide provides a comprehensive overview of the efflorescence of sodium carbonate decahydrate, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the core concepts through logical and experimental workflow diagrams.

Introduction to Efflorescence

Efflorescence is a dehydration process that occurs when the partial pressure of water vapor at the surface of a hydrated crystal is greater than the partial pressure of water vapor in the surrounding air.[1][2] For this compound, this process involves the transformation from the decahydrate form to the more stable monohydrate (Na₂CO₃·H₂O) or anhydrous (Na₂CO₃) forms upon exposure to a sufficiently dry environment.[1][3] The overall reaction for the primary efflorescence step is:

Na₂CO₃·10H₂O(s) ⇌ Na₂CO₃·H₂O(s) + 9H₂O(g)

The rate and extent of this transformation are governed by a complex interplay of environmental factors and the intrinsic properties of the material.

Core Principles and Influencing Factors

The efflorescence of this compound is a physico-geometrically controlled reaction.[4][5] It is initiated by a surface reaction on the particles and proceeds via the advancement of a reaction interface towards the center.[4][5] The key factors influencing this process are:

-

Relative Humidity (Water Vapor Pressure): This is the primary driving force for efflorescence. The process is significantly enhanced at lower relative humidity (or water vapor pressure, p(H₂O)) where the gradient between the water vapor pressure at the crystal surface and the ambient air is larger.[6][7]

-

Temperature: Temperature plays a dual role. It increases the rate of water molecule diffusion and desorption, thus accelerating efflorescence.[8] However, the equilibrium water vapor pressure of the hydrate (B1144303) also increases with temperature, which can counteract the driving force for dehydration if the ambient humidity also rises.[8]

-

Particle Size and Surface Area: Smaller particle sizes and larger specific surface areas generally lead to faster efflorescence rates due to the increased availability of reaction sites.[7]

-

Airflow: Increased airflow over the crystal surface can enhance the rate of efflorescence by efficiently removing the liberated water vapor and maintaining a low local water vapor pressure.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efflorescence of this compound, compiled from various research findings.

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Apparent Activation Energy (Ea) | ~178 kJ mol⁻¹ | Extended kinetic approach considering p(H₂O) | [4][5][8] |

| Intrinsic Activation Energy (Ea) | ~63 kJ mol⁻¹ | Arrhenius-type temperature dependence | [4][5][8] |

| Enthalpy of Dehydration (ΔH) | 52.7 kJ (mol H₂O)⁻¹ | To form sodium carbonate monohydrate | [6] |

| Melting Point of Decahydrate | 32.5 - 34.5 °C | Melts in its own water of crystallization | [10] |

Table 2: Influence of Environmental Conditions on Dehydration

| Condition | Observation | Reference |

| Low Relative Humidity (<65% RH) | Increases the risk and rate of efflorescence. | [11] |

| Temperature Increase | Shifts mass-loss curves to higher temperatures under non-isothermal conditions. | [12] |

| Reduced Pressure | Enhances the dehydration rate. | [6] |

| Flowing Dry N₂ (p(H₂O) ≈ 0) | Allows for the incorporation of kinetic data into a universal description. | [13] |

Experimental Protocols

A multi-faceted approach is typically employed to thoroughly characterize the efflorescence of this compound. Below are detailed methodologies for key experimental techniques.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss associated with water of crystallization as a function of temperature and time, allowing for kinetic analysis.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a high-resolution thermogravimetric analyzer.

-

The sample is subjected to a controlled temperature program, which can be isothermal (constant temperature) or non-isothermal (a constant heating rate, e.g., 2 °C/min).[10][14]

-

The atmosphere within the TGA is carefully controlled, often using a mixture of dry nitrogen and water vapor to achieve a specific relative humidity.[4][5]

-

The mass of the sample is continuously monitored as a function of temperature and time.

-

The resulting mass loss curves are analyzed to determine the stoichiometry of the dehydration steps and to extract kinetic parameters such as the activation energy.[12]

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To measure the heat flow associated with phase transitions and chemical reactions, such as dehydration and melting.

Methodology:

-

A small, weighed sample is placed in a DSC/DTA pan, and an empty reference pan is also prepared.

-

The sample and reference are heated or cooled at a controlled rate.

-

The temperature difference between the sample and the reference is measured, which is proportional to the difference in heat flow.

-

Endothermic peaks on the resulting thermogram indicate processes that absorb heat, such as melting and dehydration. For this compound, an endothermic peak around 32.5-35°C corresponds to its melting in its own water of crystallization, followed by peaks at higher temperatures corresponding to the dehydration to the monohydrate and anhydrous forms.[10]

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the sample before, during, and after efflorescence.

Methodology:

-

A powdered sample of the material is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present. By comparing the pattern to reference databases, one can identify the presence of this compound, monohydrate, and anhydrous sodium carbonate.[15][16] This technique is crucial for confirming the solid-state transformations occurring during efflorescence.

Environmental Scanning Electron Microscopy (ESEM)

Objective: To visualize the morphological and topographical changes of the crystal surface in-situ during the efflorescence process under controlled environmental conditions.

Methodology:

-

A sample of this compound is placed on a temperature-controlled stage within the ESEM chamber.[17]

-

The atmosphere in the chamber is controlled by introducing a gas, typically water vapor, to maintain a specific relative humidity.[18][19]

-

The sample can be imaged in its natural, hydrated state without the need for drying or coating, which would alter the efflorescence process.[20]

-

By systematically varying the temperature and humidity, the initiation and propagation of efflorescence on the crystal surface can be observed in real-time, providing valuable insights into the reaction mechanism.[17]

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound efflorescence.

References

- 1. When sodium carbonate deca hydrate crystal are left in an open breaker fo.. [askfilo.com]

- 2. Efflorescence (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 3. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 4. Efflorescence kinetics of this compound: a universal description as a function of temperature, degree of reaction, and water vapor pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efflorescence kinetics of this compound: a universal description as a function of temperature, degree of reaction, and water vapor pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Dehydration of this compound | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. cheapconcretesupplies.com.au [cheapconcretesupplies.com.au]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 16. researchgate.net [researchgate.net]

- 17. analysis.rs [analysis.rs]

- 18. researchgate.net [researchgate.net]

- 19. iccc-online.org [iccc-online.org]

- 20. Investigation of C3S hydration by environmental scanning electron microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrates of Sodium Carbonate: Formation, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium carbonate (Na₂CO₃), a key inorganic chemical, is crucial in various industrial and pharmaceutical applications. Its ability to form several stable hydrates, each with distinct physical and chemical properties, is of significant scientific and industrial interest. The specific hydrate (B1144303) that forms is highly dependent on the conditions of crystallization, primarily temperature and water activity. Understanding and controlling the formation of these hydrates is essential for process optimization, product stability, and quality control in numerous applications, including as a pH modifier, effervescent agent, and in the synthesis of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the different hydrates of sodium carbonate, their formation conditions, and detailed experimental protocols for their preparation and characterization.

Hydrates of Sodium Carbonate: An Overview

Sodium carbonate exists in three primary hydrated forms, in addition to its anhydrous state. Each hydrate incorporates a specific number of water molecules into its crystal lattice, which significantly influences its properties.

-

Sodium Carbonate Decahydrate (B1171855) (Na₂CO₃·10H₂O): Commonly known as natron or washing soda, this is the most hydrated and commercially available form. It is stable at lower temperatures.

-

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O): This hydrate is metastable and exists within a very narrow temperature range, making its isolation and study challenging. It is not known to occur in mineral form.[1]

-

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O): Known as thermonatrite, this hydrate is stable at higher temperatures than the decahydrate and heptahydrate.[2][3]

-

Anhydrous Sodium Carbonate (Na₂CO₃): Also referred to as soda ash, this form contains no water of crystallization and is typically produced by heating the hydrates.

The transitions between these hydrated forms are reversible and are primarily driven by changes in temperature and humidity.

Formation and Stability of Sodium Carbonate Hydrates

The formation of a specific sodium carbonate hydrate from an aqueous solution is dictated by the temperature of crystallization. The phase diagram of the sodium carbonate-water system illustrates the stability regions for each hydrate.

Temperature-Dependent Formation

The crystallization of sodium carbonate hydrates from an aqueous solution follows a well-defined temperature-dependent pathway:

-

Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O): This hydrate crystallizes from a saturated aqueous solution at temperatures between -2.1 °C and 32.0 °C.[1]

-

Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O): The heptahydrate form crystallizes in a narrow temperature range between 32.0 °C and 35.4 °C.[1]

-

Sodium Carbonate Monohydrate (Na₂CO₃·H₂O): Above 35.4 °C, the monohydrate becomes the stable crystalline form from an aqueous solution.[1]

The following Graphviz diagram illustrates the temperature-dependent formation pathway of sodium carbonate hydrates from an aqueous solution.

References

A Technical Guide to the Solubility of Sodium Carbonate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O) in various solvents. The information is curated for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and visual representations of key processes to support laboratory work and formulation development.

Core Concepts in Solubility

Sodium carbonate decahydrate, also known as washing soda or soda crystals, is the most common hydrate (B1144303) of sodium carbonate.[1] Its solubility is a critical parameter in numerous applications, including chemical synthesis, formulation of pharmaceuticals, and analytical procedures. The dissolution process is influenced by several factors, most notably the nature of the solvent and the temperature.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 7[2] |

| 15 | 16.4[1][2] |

| 20 | 21.66[3], 50[4] |

| 27.8 | 34.07[1][2] |

Note: The solubility of sodium carbonate in water increases with temperature up to approximately 35.4 °C, at which point the heptahydrate form becomes the stable crystalline phase in contact with a saturated solution.[1][5]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Ethanol (96%) | Practically Insoluble[6][7] | - |

| Glycerol | 98.3 g/100 g[1][2] | 15.5[2] |

| Ethylene Glycol | 3.46 g/100 g[1][2] | 20[1][2] |

| Dimethylformamide | 0.05 g/100 g[2] | - |

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: As illustrated in Table 1, the solubility of this compound in water generally increases with temperature.[8] This is because the dissolution process is endothermic.

-

pH of the Solution: Sodium carbonate is a basic salt. In acidic solutions, the carbonate ions react with hydrogen ions, forming carbonic acid which then decomposes to carbon dioxide and water. This reaction effectively removes carbonate ions from the solution, thereby increasing the solubility of the sodium carbonate.[8]

-

Presence of Other Ions: The "common ion effect" can decrease the solubility of sodium carbonate.[8] For instance, in a solution already containing a high concentration of sodium ions from another salt, the solubility of sodium carbonate will be reduced.

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution, although it does not affect the equilibrium solubility.[8]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in a given solvent as a function of temperature. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected Solvent (e.g., distilled water)

-

Beakers

-

Stirring Rod

-

Hot Plate with Magnetic Stirrer

-

Thermometer

-

Volumetric Flasks

-

Pipettes

-

Analytical Balance

-

Drying Oven

-

Filter paper and funnel

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a beaker.

-

Heat the mixture to the desired temperature while continuously stirring to ensure the solution becomes saturated.

-

Maintain this temperature for a sufficient period to reach equilibrium.

-

-

Sample Withdrawal:

-

Once the solution is saturated and has been allowed to settle, carefully withdraw a known volume of the supernatant liquid using a pre-heated pipette to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Transfer the withdrawn sample to a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature that will not decompose the sodium carbonate (e.g., 105-110 °C).

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the evaporating dish.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility = (Mass of residue / Volume of sample withdrawn) x 100

-

-

Repeat for Different Temperatures:

-

Repeat the procedure at various temperatures to construct a solubility curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 2. Sodium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 3. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 4. This compound [chemister.ru]

- 5. China The Physical And Chemical Properties Of Sodium Carbonate Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 6. mubychem.net [mubychem.net]

- 7. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 8. What are the factors affecting the solubility of Sodium Carbonate? - Blog [winchemistry.com]

A Technical Guide to the Thermogravimetric Analysis of Sodium Carbonate Decahydrate Decomposition

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the thermal decomposition of sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), a process of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. Utilizing thermogravimetric analysis (TGA), this document details the sequential dehydration and subsequent decomposition, presenting quantitative data, experimental protocols, and visual representations of the underlying processes.

Introduction to Thermal Decomposition of Sodium Carbonate Decahydrate

This compound, commonly known as washing soda, is a hydrated salt that loses its water of crystallization upon heating.[1] Thermogravimetric analysis (TGA) is a crucial technique for studying this process, as it precisely measures changes in a sample's mass as a function of temperature. The decomposition occurs in distinct stages, primarily involving the loss of water molecules, followed by the decomposition of the anhydrous salt at a much higher temperature.[1][2] Understanding these thermal events is critical for material characterization, stability studies, and process optimization.

The complete thermal decomposition pathway of this compound can be summarized by the following reactions:

-

Dehydration (Step 1): Na₂CO₃·10H₂O(s) → Na₂CO₃·H₂O(s) + 9H₂O(g)

-

Dehydration (Step 2): Na₂CO₃·H₂O(s) → Na₂CO₃(s) + H₂O(g)

-

Decomposition: Na₂CO₃(s) → Na₂O(s) + CO₂(g)

The initial two steps involve the loss of water of hydration, while the final step, occurring at a significantly higher temperature, is the decomposition of the anhydrous sodium carbonate.[1]

Quantitative Analysis of Decomposition Stages

The dehydration of this compound proceeds in two primary, well-defined stages. TGA experiments reveal distinct mass losses corresponding to the formation of the monohydrate and subsequently the anhydrous salt.[2] The decomposition of the anhydrous salt occurs at a much higher temperature.[1]

Table 1: Summary of TGA Data for this compound Decomposition

| Decomposition Stage | Intermediate/Final Product | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| Stage 1: Dehydration | Sodium Carbonate Monohydrate (Na₂CO₃·H₂O) | ~19°C - 60°C | 56.66% | ~56.5%[2] |

| Stage 2: Dehydration | Anhydrous Sodium Carbonate (Na₂CO₃) | ~65°C - 85°C | 6.29% (Cumulative: 62.95%) | ~6.2% (Cumulative: ~62.7%)[2] |

| Stage 3: Decomposition | Sodium Oxide (Na₂O) | > 851°C[1] | 15.38% (from Na₂CO₃) | - |

Note: The theoretical mass loss is calculated based on the molar masses of the compounds. Experimental values are sourced from literature and may vary slightly based on experimental conditions.[2]

Detailed Experimental Protocol for TGA

A generalized protocol for conducting the thermogravimetric analysis of this compound is provided below. This protocol is designed to minimize heat and mass transfer effects and ensure high-resolution data.[2][3][4]

3.1 Instrumentation and Materials

-

Instrument: A calibrated Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Sample: this compound (Na₂CO₃·10H₂O), finely powdered (particle size 50-80 microns is recommended to minimize diffusion effects).[2]

-

Crucibles: Open sample pans, typically made of aluminum oxide (Al₂O₃) or platinum.[4]

-

Purge Gas: High-purity inert gas, such as nitrogen or argon, with a regulated flow controller.

3.2 TGA Measurement Procedure

-

Sample Preparation: Weigh a small amount of the powdered sample (typically 3-10 mg) directly into the TGA crucible.[2] Small sample masses help to ensure thermal uniformity.[5]

-

Instrument Setup: Place the crucible in the TGA furnace. Tare the balance.

-

Purge Gas: Begin purging the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a stable, non-reactive atmosphere and to sweep away evolved gases.[2]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 25°C, for a few minutes.

-

Ramp the temperature at a slow, linear heating rate. A rate of 2°C/min to 10°C/min is recommended.[2][6] Slower rates generally provide better resolution between thermal events.[2]

-

Continue heating to a final temperature of at least 150°C to ensure complete dehydration. To observe the decomposition of the anhydrous salt, a much higher final temperature (>900°C) would be required.

-

-

Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.

3.3 Data Analysis

-

Plot the sample mass (or mass percent) on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the derivative of the TGA curve with respect to time (or temperature) to obtain the Derivative Thermogravimetry (DTG) curve. The peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss.

-

Determine the onset and end temperatures for each mass loss step from the TGA curve.

-

Quantify the percentage mass loss for each step and compare it with the theoretical values to identify the corresponding chemical reactions.

Visualizing the Process

Diagrams can effectively illustrate the complex relationships in the decomposition process and the experimental procedure.

Caption: Decomposition pathway of this compound.

Caption: Standard workflow for a TGA experiment.

References

Methodological & Application

Using sodium carbonate decahydrate as a phase change material for thermal energy storage.

Application Notes and Protocols: Sodium Carbonate Decahydrate (B1171855) for Thermal Energy Storage

Abstract: These application notes provide a comprehensive overview of sodium carbonate decahydrate (Na₂CO₃·10H₂O) as a phase change material (PCM) for thermal energy storage applications. This document details the material's thermophysical properties, advantages, and inherent challenges such as supercooling and phase segregation. Protocols for material characterization using Differential Scanning Calorimetry (DSC), assessment of thermal cycling stability, and evaluation of thermal performance are provided for researchers, scientists, and drug development professionals. Furthermore, strategies for performance enhancement through the use of nucleating agents, thickeners, and composite fabrication are discussed.

Introduction to this compound as a PCM

This compound (SCD), a salt hydrate (B1144303), is a promising phase change material for low-temperature thermal energy storage, particularly in applications like building temperature regulation and solar water heating systems.[1][2] It stores and releases a significant amount of latent heat during its solid-liquid phase transition at a relatively constant temperature.[2] Its appeal lies in its high latent heat of fusion, appropriate phase transition temperature for near-ambient applications, non-flammability, and low cost.[3]

However, like many salt hydrates, pure SCD suffers from significant drawbacks that can hinder its practical application, most notably supercooling (crystallizing at a temperature significantly below its melting point) and incongruent melting, which can lead to phase separation and a decline in performance over time.[4][5] This document outlines methods to characterize and mitigate these issues.

Thermophysical Properties

The thermal properties of this compound are critical for its application as a PCM. The data presented below is a compilation from various sources.

| Property | Value | Units | Notes / References |

| Melting Point | 32 - 36 | °C | Also reported as 32.5 °C and 34 °C.[6][7][8] |

| Latent Heat of Fusion | ~187 - 255 | J/g | Varies with purity and composition. Eutectic with Na₂SO₄·10H₂O showed 187.46 J/g.[9][10] |

| Density (Solid) | 1.446 - 1.46 | g/cm³ | At 17-20 °C.[6][7][11] |

| Specific Heat Capacity | 550 | J/(mol·K) | For the solid decahydrate form at 298 K.[6] |

| Thermal Conductivity | Low | W/(m·K) | A known issue with salt hydrates, often requiring enhancement.[1] |

| Molecular Weight | 286.14 | g/mol | [6][7] |

| Appearance | White / colorless crystalline solid | - | [6][7] |

Strategies for Performance Enhancement

Several challenges must be addressed to effectively utilize this compound as a PCM.

-

Supercooling: This is a significant issue where the material remains in a liquid state below its freezing point, delaying heat release.[4] This can be mitigated by adding nucleating agents, which provide sites for crystal growth. Common nucleating agents include sodium borate (B1201080) decahydrate (Borax) and other salts with similar crystal structures.[3][12] For example, adding Borax can reduce the degree of supercooling significantly.[12][13] Encapsulating the PCM in materials like expanded graphite (B72142) can also decrease the supercooling degree from several degrees to less than one.[1]

-

Phase Separation: Incongruent melting can lead to the formation of a separate, anhydrous sodium carbonate phase that settles, causing a progressive loss of energy storage capacity. This can be addressed by incorporating thickening agents like carboxymethylcellulose (CMC) or hydroxyethyl (B10761427) cellulose (B213188) (HEC) to increase viscosity and keep the components homogeneously mixed.[5]

-

Low Thermal Conductivity: Like most salt hydrates, SCD has low thermal conductivity, which results in slow charging and discharging rates. This can be improved by embedding high-conductivity materials such as expanded graphite (EG) or graphene nanosheets to form a composite PCM.[1][9]

The logical workflow for addressing these challenges is visualized below.

Caption: Diagram 1: Logical relationships in PCM performance enhancement.

Experimental Protocols

The following protocols provide standardized methods for characterizing this compound and its composites.

Protocol 1: Determination of Thermophysical Properties using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and latent heat of fusion of the PCM.

Materials & Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Analytical balance (accuracy ±0.01 mg)

-

This compound sample (or composite)

-

Crimping press for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 5 °C).

-

Ramp the temperature up to a point well above the melting point (e.g., 45 °C) at a controlled heating rate (e.g., 2 °C/min).[4][10]

-

Hold the sample at the upper temperature for a few minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature at the same rate.

-

-

Data Analysis:

-

From the heating curve, determine the onset temperature and the peak temperature of the endothermic peak. The peak temperature is typically taken as the melting point.

-

Integrate the area of the melting peak to calculate the latent heat of fusion (enthalpy, ΔH) in J/g.

-

From the cooling curve, observe the exothermic peak to identify the crystallization temperature and analyze the degree of supercooling (Melting Point - Crystallization Onset Temperature).

-

Protocol 2: Assessment of Thermal Cycling Stability

Objective: To evaluate the long-term reliability and performance of the PCM after repeated melting and solidification cycles.

Materials & Equipment:

-

DSC instrument or a thermal cycler/climate chamber.

-

Sealed PCM samples (as prepared in Protocol 1).

Procedure:

-

Initial Characterization: Perform an initial DSC scan (as per Protocol 1) on a fresh sample to establish baseline melting point and latent heat values.

-

Thermal Cycling:

-

Place a sealed sample of the PCM in a thermal cycling apparatus.

-

Subject the sample to repeated heating and cooling cycles that span its phase transition range (e.g., cycling between 10 °C and 50 °C).

-

The heating and cooling rates should be controlled and relevant to the intended application.

-

-

Periodic Analysis:

-

After a set number of cycles (e.g., 10, 50, 100, 200 cycles), remove the sample and perform a DSC analysis (as per Protocol 1).[9]

-

Compare the melting temperature and latent heat of fusion to the initial baseline values.

-

-

Data Evaluation:

-

Plot the change in latent heat and melting temperature as a function of the number of cycles.

-

A stable PCM should exhibit minimal degradation in its thermophysical properties. A significant drop in latent heat may indicate phase separation.[4]

-

Protocol 3: Evaluation of Thermal Performance in a Storage Unit

Objective: To assess the charging (melting) and discharging (solidification) characteristics of the PCM in a lab-scale thermal energy storage system.

Materials & Equipment:

-

Shell-and-tube heat exchanger or a similar containment vessel (e.g., copper tube).[2]

-

PCM material.

-

Heat Transfer Fluid (HTF), typically water.

-

Two water baths (one hot, one cold) with temperature controllers and pumps.

-

Thermocouples and a data acquisition system.

-

Flow meter.

Procedure:

-

System Setup:

-

Fill the storage unit with a known mass of the PCM.

-

Place thermocouples at various strategic points within the PCM and at the inlet and outlet of the HTF flow path.

-

Connect the storage unit to the hot and cold water baths via a valved piping system to allow switching between charging and discharging loops.

-

-

Charging Process (Melting):

-

Set the hot water bath to a temperature above the PCM's melting point (e.g., 50 °C).

-

Start the data acquisition system to record all temperatures.

-

Pump the hot water through the system at a constant, measured flow rate.[2]

-

Continue until the temperatures within the PCM stabilize, indicating it has fully melted.

-

-

Discharging Process (Solidification):

-

Switch the HTF flow from the hot bath to the cold bath, which is set to a temperature below the PCM's freezing point (e.g., 15 °C).

-

Pump the cold water through the system at the same flow rate.

-

Continue until the PCM temperatures stabilize, indicating complete solidification.

-

-

Data Analysis:

-

Plot the temperature profiles of the PCM and the HTF over time for both charging and discharging cycles.

-

Calculate the heat stored and released during the cycles using the HTF's flow rate, specific heat, and temperature difference between the inlet and outlet.

-

Analyze the charging and discharging times to evaluate the thermal power of the system.

-

The overall experimental workflow for characterizing a novel or modified PCM is summarized in the diagram below.

Caption: Diagram 2: A typical experimental workflow for PCM characterization.

References

- 1. Design of Eutectic Hydrated Salt Composite Phase Change Material with Cement for Thermal Energy Regulation of Buildings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjet.net [irjet.net]

- 3. US4292189A - Thermal energy storage composition comprising sodium sulfate decahydrate; this compound; and sodium tetraborate decahydrate - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

- 5. Study on preparation and thermal properties of new inorganic eutectic binary composite phase change materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [chemister.ru]

- 7. chemimpex.com [chemimpex.com]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 11. webqc.org [webqc.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. sfu.ca [sfu.ca]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Growing Sodium Carbonate Decahydrate Single Crystals

Introduction

Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), also known as washing soda or natron, forms colorless monoclinic crystals.[1] The growth of high-quality single crystals is essential for various research applications, including X-ray crystallography and studies of its physical and chemical properties. This document provides detailed protocols for growing sodium carbonate decahydrate single crystals using slow evaporation and slow cooling methods.

Key Considerations

-

Hydrate Stability: Sodium carbonate exists in different hydration states depending on the temperature. The decahydrate is stable and crystallizes from aqueous solutions between -2.1 to +32.0 °C.[2] Above this temperature range, the heptahydrate (32.0 to 35.4 °C) and then the monohydrate (above 35.4 °C) are formed.[2][3] Therefore, maintaining the temperature below 32 °C is critical for obtaining the decahydrate form.

-

Dehydration: this compound crystals are prone to dehydration (efflorescence) when exposed to air, turning into a white powder (monohydrate).[4] Therefore, it is crucial to protect the grown crystals from the atmosphere.

-

Purity of Starting Material: The purity of the sodium carbonate used will affect the quality of the resulting crystals. For high-purity single crystals, it is recommended to use analytical grade sodium carbonate.

Quantitative Data: Solubility of Sodium Carbonate

The solubility of sodium carbonate in water is highly dependent on temperature. This data is crucial for preparing saturated solutions for crystal growth.

| Temperature (°C) | Solubility of Anhydrous Na₂CO₃ ( g/100 mL H₂O) | Solubility of Na₂CO₃·10H₂O ( g/100 g H₂O) |

| 0 | 7[2][5] | 6.86[6] |

| 10 | - | 21.66[6] |

| 15 | 16.4[2][5] | - |

| 20 | - | 50[1] |

| 27.8 | 34.07[2][5] | - |

| 30 | - | - |

Experimental Protocols

Two primary methods for growing this compound single crystals are detailed below: slow evaporation and slow cooling.

Protocol 1: Slow Evaporation Method

This method relies on the slow evaporation of the solvent from a saturated solution at a constant temperature, leading to a gradual increase in solute concentration and subsequent crystal formation. This technique is well-suited for compounds that are not sensitive to ambient conditions.[7]

Materials and Equipment:

-

Sodium Carbonate (Na₂CO₃), anhydrous or decahydrate

-

Distilled or deionized water

-

Beaker or flask

-

Stirring rod or magnetic stirrer

-

Hot plate (optional, for initial dissolution)

-

Crystallization dish or shallow container

-

Filter paper and funnel

-

Cover for the crystallization dish (e.g., perforated parafilm, aluminum foil with pinholes)

Procedure:

-

Preparation of a Saturated Solution:

-

Consult the solubility table to determine the amount of sodium carbonate needed to create a saturated solution at your desired growth temperature (e.g., at 20 °C, dissolve approximately 50 g of Na₂CO₃·10H₂O in 100 g of water).

-

Heat the distilled water gently (e.g., to 30 °C) to facilitate the dissolution of the sodium carbonate.

-

Gradually add the sodium carbonate to the warm water while stirring continuously until no more salt dissolves and a small amount of undissolved solid remains at the bottom. This ensures the solution is saturated.

-

-

Filtration:

-

Allow the solution to cool to the intended growth temperature (e.g., room temperature).

-

Filter the saturated solution through filter paper to remove any undissolved particles or impurities. A clear solution is essential for growing high-quality crystals.

-

-

Crystal Growth:

-

Pour the filtered, saturated solution into a clean crystallization dish.

-

Cover the dish in a way that allows for slow evaporation. This can be achieved by covering it with parafilm and punching a few small holes in it, or by using aluminum foil with pinholes.[8]

-

Place the dish in a location with a stable temperature and minimal vibrations, as disturbances can lead to the formation of multiple small crystals instead of a single large one.[9]

-

-

Harvesting and Storage:

-

Monitor the dish over several days to weeks. As the water evaporates, crystals will begin to form and grow.

-

Once the crystals have reached the desired size, carefully remove them from the solution using tweezers.

-

To prevent dehydration, immediately transfer the crystals to a sealed container, or coat them with a non-reactive oil (e.g., mineral oil).

-

Protocol 2: Slow Cooling Method

This method involves preparing a saturated or nearly saturated solution at an elevated temperature and then allowing it to cool slowly. As the temperature decreases, the solubility of the sodium carbonate decreases, leading to supersaturation and crystal growth.[10] This technique is particularly effective for substances with a significant positive temperature coefficient of solubility.[8]

Materials and Equipment:

-

Sodium Carbonate (Na₂CO₃), anhydrous or decahydrate

-

Distilled or deionized water

-

Beaker or flask

-

Stirring rod or magnetic stirrer

-

Hot plate

-

Insulated container (e.g., Dewar flask, styrofoam box)

-

Crystallization vessel (e.g., test tube, small beaker)

-

Filter paper and funnel

Procedure:

-

Preparation of a Saturated Solution at Elevated Temperature:

-

Prepare a saturated solution of sodium carbonate at a temperature slightly below the decahydrate to heptahydrate transition temperature (e.g., at 30 °C). Refer to the solubility table for the appropriate concentrations.

-

Heat the distilled water to the chosen temperature and dissolve the sodium carbonate with continuous stirring until the solution is saturated.

-

-

Filtration:

-

Quickly filter the hot, saturated solution to remove any impurities. It is important to keep the solution warm during filtration to prevent premature crystallization.

-

-

Controlled Cooling:

-

Transfer the hot, filtered solution to a clean crystallization vessel.

-

Place the vessel inside an insulated container to ensure slow cooling. A Dewar flask filled with water at the same initial temperature is ideal.[7]

-

Allow the setup to cool slowly to room temperature over a period of 24-48 hours. A slower cooling rate generally results in larger and more perfect crystals.[10]

-

-

Crystal Selection and Growth (Optional Seed Crystal):

-

After the initial slow cooling, you may observe the formation of several small crystals. To grow a larger single crystal, you can select one of the best-formed small crystals (a "seed crystal").

-

Prepare a fresh, slightly undersaturated solution of sodium carbonate.

-

Suspend the seed crystal in this solution using a thin thread.

-

Allow the solution to cool slowly as before, or allow for slow evaporation. The seed crystal will act as a nucleation site, and solute will deposit onto it, leading to the growth of a larger single crystal.

-

-

Harvesting and Storage:

-

Once the crystal has reached the desired size, carefully remove it from the solution.

-

Dry the crystal gently with a lint-free cloth and immediately store it in a sealed container to prevent dehydration.

-

Visualizations

Experimental Workflow for Crystal Growth

Caption: Workflow for this compound Crystal Growth.

References

- 1. This compound [chemister.ru]

- 2. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 3. Crystallization of Sodium Carbonate Na2CO3 or Soda | EBNER [ebner-co.de]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 7. colorado.edu [colorado.edu]

- 8. Growing Crystals [web.mit.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: Sodium Carbonate Decahydrate for CO2 Capture from Flue Gases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of sodium carbonate decahydrate (B1171855) in capturing carbon dioxide (CO2) from flue gases.

Application Notes

Sodium carbonate, particularly in its hydrated forms, presents a cost-effective and environmentally friendly sorbent for CO2 capture.[1][2][3] The mechanism of capture primarily involves the reversible chemical reaction between sodium carbonate, water, and CO2 to form sodium bicarbonate.[4][5] This process is particularly suited for treating flue gases from power plants and other industrial sources.[4][6]

The efficiency of CO2 capture using sodium carbonate is significantly influenced by the hydration level of the sorbent.[1][7] Free-flowing hydrated sodium carbonate powders, specifically with a water content of around 30 wt%, have demonstrated high CO2 sorption capacity and rapid uptake kinetics.[1][7][8] This is attributed to the formation of an alkaline solution on the surface of the hydrated particles, which provides an excellent gas-liquid interface for the reaction with CO2.[1][9] The optimal temperature range for this process is typically between 30-50°C.[1] Higher temperatures can lead to excessive water evaporation, while lower temperatures may result in the formation of less reactive sodium carbonate heptahydrate.[1]

One of the key advantages of this technology is the potential for sorbent regeneration. The captured CO2 can be released by heating the resulting sodium bicarbonate, thereby regenerating the sodium carbonate for subsequent capture cycles.[2][4] This regeneration can potentially be achieved using low-grade waste heat from industrial processes, making the overall process more energy-efficient.[2][10][11]

Recent advancements include the development of sodium carbonate-nanocarbon hybrid materials, which exhibit enhanced CO2 capture capacity and faster reaction rates due to a more uniform distribution of sodium carbonate and reduced crystal agglomeration.[2][10][11]

Chemical Reactions:

The primary reactions involved in CO2 capture by sodium carbonate are:

-

Carbonation: Na₂CO₃(s) + CO₂(g) + H₂O(g) ↔ 2NaHCO₃(s)[4]

-

An intermediate salt, Wegscheider's salt, can also be formed: Na₂CO₃(s) + 0.6CO₂(g) + 0.6H₂O(g) ↔ 0.4[Na₂CO₃·3NaHCO₃(s)][4]

Quantitative Data

The following tables summarize the quantitative data on the CO2 capture performance of various sodium carbonate-based sorbents.

Table 1: CO2 Sorption Capacity of Hydrated Sodium Carbonate Powders (HSCPs) [1][7]

| Sorbent (Mass % of Na₂CO₃) | CO₂ Uptake Capacity (mg/g) | Time to 90% Saturation (t₉₀, min) |

| HSCP-10 to HSCP-60 | < 32 | - |

| HSCP-65 | 156 | Slow |

| HSCP-70 (Optimal) | 282 | 16 |

| HSCP-75 | 286 | 45 |

| HSCP-80 | 124 | - |

| HSCP-85 | 46 | - |

Table 2: Comparison of CO2 Sorption Performance [1]

| Sorbent | CO₂ Sorption Capacity (mg/g) |

| HSCP-70 | 282 |

| 30 wt% MEA aqueous solution | 111 |

| Na₂CO₃·H₂O | Low |

| Pure Water | ~0.7 |

Table 3: CO2 Capture Performance of Sodium Carbonate-Nanocarbon Hybrid (NaCH-923) [2][10]

| Parameter | Value |

| CO₂ Capture Capacity | 6.25 mmol/g |

| Regeneration Cycles | 10 |

| Capacity Retention after 10 Cycles | > 95% |

| Regeneration Temperature | ~80 °C |

Experimental Protocols

Objective: To prepare free-flowing hydrated sodium carbonate powders with varying water content for CO2 capture experiments.

Materials:

-

Anhydrous sodium carbonate (Na₂CO₃) powder

-

Deionized water

-

Beaker

-

Spatula

-

Balance

Procedure:

-

Weigh the desired amount of anhydrous Na₂CO₃ powder and place it in a beaker.

-

Calculate the required amount of deionized water to achieve the target weight percentage (e.g., for HSCP-70, use 70g of Na₂CO₃ and 30g of water).

-

Slowly add the deionized water to the Na₂CO₃ powder while continuously stirring with a spatula.

-

Continue mixing until a free-flowing hydrated powder is obtained. The physical state may range from a slurry at low Na₂CO₃ concentrations to a damp powder at high concentrations.[1]

Objective: To determine the CO2 sorption capacity and kinetics of the prepared HSCPs.

Apparatus:

-

Fixed-bed reactor system

-

Mass flow controllers

-

Gas chromatograph (GC) or CO2 analyzer

-

Temperature controller

-

Simulated flue gas mixture (e.g., 15% CO₂ in N₂ or air)[12]

-

Humidifier (to introduce water vapor)

Procedure:

-

Pack a known amount of the prepared HSCP sorbent into the fixed-bed reactor.

-

Set the reactor temperature to the desired value (e.g., 30°C) using the temperature controller.[1]

-

Introduce a humidified simulated flue gas stream through the reactor at a constant flow rate.

-

Continuously monitor the CO2 concentration at the reactor outlet using a GC or CO2 analyzer.

-

The experiment is complete when the outlet CO2 concentration equals the inlet concentration (breakthrough).

-

Calculate the CO2 sorption capacity (in mg of CO2 per g of sorbent) by integrating the CO2 concentration difference between the inlet and outlet over time.

-

Determine the sorption kinetics by analyzing the rate of CO2 uptake over time.

Objective: To regenerate the CO2-saturated sorbent for reuse.

Apparatus:

-

Tube furnace or oven with temperature control

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

After the sorption experiment, heat the CO2-saturated sorbent (now primarily sodium bicarbonate) in a tube furnace under a flow of inert gas.

-

Increase the temperature to the desired regeneration temperature (e.g., 120-160°C).[4][13] For NaCH-923, a lower temperature of around 80°C can be used.[2][10][11]

-

Hold at the regeneration temperature until the release of CO2 ceases, which can be monitored by an off-gas analyzer.

-

Cool the regenerated sorbent back to the desired sorption temperature under an inert atmosphere.

-

The regenerated sorbent is now ready for the next CO2 capture cycle.

Visualizations

Caption: Workflow for CO2 capture and regeneration using sodium carbonate.

Caption: Reversible chemical reaction for CO2 capture by sodium carbonate.

References

- 1. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbonate Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capturing carbon with energy-efficient sodium carbonate−nanocarbon hybrid material | EurekAlert! [eurekalert.org]

- 3. Toward Understanding the Kinetics of CO2 Capture on Sodium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. hksspc.hkfyg.org.hk [hksspc.hkfyg.org.hk]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbona...: Ingenta Connect [ingentaconnect.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. scitechdaily.com [scitechdaily.com]

- 12. flore.unifi.it [flore.unifi.it]

- 13. osti.gov [osti.gov]

Application Notes and Protocols: Na2CO3·10H2O as a pH Buffer in Biological Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), in conjunction with its conjugate acid, sodium bicarbonate (NaHCO₃), forms a robust alkaline buffer system. This carbonate-bicarbonate buffer is widely utilized in various biological and biochemical assays where a stable, alkaline pH is crucial for optimal reaction conditions. Its utility is particularly prominent in immunoassays, enzyme kinetics, and protein modification protocols.

The buffering capacity of the carbonate-bicarbonate system is most effective in the pH range of 9.2 to 10.8.[1] The equilibrium between carbonate and bicarbonate ions allows the buffer to resist significant pH changes upon the addition of small amounts of acid or base. The preparation of this buffer is straightforward and cost-effective, making it a staple in many research and clinical laboratories.[1]

This document provides detailed application notes and protocols for the use of Na₂CO₃·10H₂O as a pH buffer in key biological experiments.

Key Properties and Considerations

-

Buffering Range: The optimal buffering range for a sodium carbonate-bicarbonate buffer is between pH 9.2 and 10.8.[1]

-

Preparation: The buffer is typically prepared by mixing solutions of sodium carbonate and sodium bicarbonate in specific ratios to achieve the desired pH.[2]

-

Stability and Storage: Carbonate-bicarbonate buffer solutions are reasonably stable and can be stored at 4°C for several days.[3][4] For longer-term storage, it is advisable to prepare fresh solutions to avoid changes in pH due to the absorption of atmospheric CO₂.

-

Temperature Effects: The pKa of the buffer system is temperature-dependent. An increase in temperature generally leads to a decrease in the pKa, which will cause the pH of the buffer to decrease.[5][6][7][8] It is crucial to measure and adjust the pH at the temperature at which the experiment will be performed.

-

Limitations: This buffer system is not suitable for all biological experiments. The high pH can denature some proteins or inhibit certain enzymatic reactions. It is also generally not recommended for mammalian cell culture due to the alkaline pH being outside the physiological range for most cells.

Applications and Protocols

Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA)

The carbonate-bicarbonate buffer is most commonly used as a coating buffer in ELISA. The alkaline pH (typically 9.6) facilitates the passive adsorption of antigens or antibodies to the polystyrene surface of microtiter plates.[1][3]

| Target pH | 0.1 M Na₂CO₃ (mL) | 0.1 M NaHCO₃ (mL) | Final Volume (mL) |

| 9.2 | 4.0 | 46.0 | 200 |

| 9.4 | 9.5 | 40.5 | 200 |

| 9.6 | 16.0 | 34.0 | 200 |

| 9.8 | 22.0 | 28.0 | 200 |

| 10.0 | 27.5 | 22.5 | 200 |

| 10.2 | 33.0 | 17.0 | 200 |

| 10.4 | 38.5 | 11.5 | 200 |

| 10.6 | 42.5 | 7.5 | 200 |

Data adapted from protocols.io.[9]

This protocol outlines the basic steps for an indirect ELISA to detect a specific antibody in a sample.

-

Antigen Coating:

-

Prepare a 0.05 M carbonate-bicarbonate coating buffer, pH 9.6. For 1 liter, dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water and adjust the final volume to 1 L.[1]

-

Dilute the antigen to a final concentration of 1-10 µg/mL in the coating buffer.

-

Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

-

Incubate the plate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Dilute the primary antibody (from the sample) in blocking buffer.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Dilute the enzyme-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the appropriate enzyme substrate to each well.

-

Incubate at room temperature until sufficient color develops.

-

-

Stopping and Reading:

-

Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Figure 1: Workflow for an Indirect ELISA.

Enzyme Assays: Alkaline Phosphatase Activity

A carbonate-bicarbonate buffer at a high pH is often used in assays for alkaline phosphatase, as this enzyme exhibits optimal activity in alkaline conditions.[4][10]